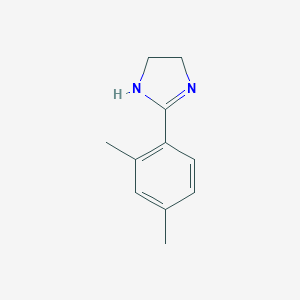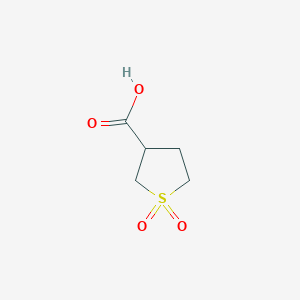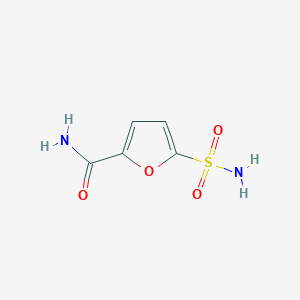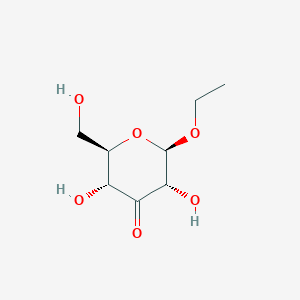
(2R,3S,5R,6R)-2-ethoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,5R,6R)-2-ethoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one, commonly referred to as 2E3DH6HMO, is a naturally occurring compound found in various plants, fungi, and bacteria. It is an important intermediate in the biosynthesis of many important compounds, including antibiotics, hormones, and vitamins. It is also used in the synthesis of various pharmaceuticals and other industrial chemicals. In addition, 2E3DH6HMO has been studied for its potential use in the treatment of various diseases and disorders.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of (2R,3S,5R,6R)-2-ethoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one can be achieved through a multi-step process involving protection and deprotection of functional groups, as well as selective oxidation and reduction reactions.
Starting Materials
D-glucose, Ethanol, Sodium hydroxide, Sodium borohydride, Acetic anhydride, Pyridine, Acetone, Hydrochloric acid, Sodium chloride, Wate
Reaction
Protection of the hydroxyl groups of D-glucose using acetic anhydride and pyridine to form the acetylated derivative, Selective oxidation of the primary alcohol at C6 using sodium chlorite and acetic acid to form the corresponding carboxylic acid, Reduction of the carboxylic acid using sodium borohydride and ethanol to form the alcohol at C6, Protection of the C2 and C3 hydroxyl groups using acetone and hydrochloric acid to form the ketal derivative, Selective oxidation of the primary alcohol at C5 using sodium chlorite and acetic acid to form the corresponding carboxylic acid, Reduction of the carboxylic acid using sodium borohydride and ethanol to form the alcohol at C5, Deprotection of the ketal using sodium hydroxide to form the desired compound, (2R,3S,5R,6R)-2-ethoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one
科学研究应用
2E3DH6HMO has been studied for its potential use in the treatment of various diseases and disorders, including cancer, diabetes, and Alzheimer’s disease. It has also been studied for its potential use in the prevention of oxidative damage and inflammation. In addition, 2E3DH6HMO has been studied for its potential use in the synthesis of various pharmaceuticals and other industrial chemicals.
作用机制
2E3DH6HMO has been shown to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It has also been shown to inhibit the activity of several enzymes involved in the production of ROS and RNS, including lipoxygenase, cyclooxygenase, and xanthine oxidase. In addition, 2E3DH6HMO has been shown to inhibit the activity of several enzymes involved in the production of inflammatory mediators, including cyclooxygenase-2 and inducible nitric oxide synthase.
生化和生理效应
2E3DH6HMO has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative damage. In addition, 2E3DH6HMO has been shown to increase the production of nitric oxide, which is involved in the regulation of blood pressure, and to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The use of 2E3DH6HMO in laboratory experiments has several advantages and limitations. One advantage is that it is relatively inexpensive and easy to synthesize. Furthermore, it is stable in aqueous solutions and can be stored for extended periods of time. A limitation is that it is not readily available in large quantities, which can make it difficult to use in large-scale experiments.
未来方向
The potential applications of 2E3DH6HMO are vast and diverse. Future research should focus on exploring its potential use in the treatment of various diseases and disorders, as well as its potential use in the synthesis of various pharmaceuticals and other industrial chemicals. In addition, further research should focus on exploring its potential use in the prevention of oxidative damage and inflammation. Finally, further research should focus on elucidating the precise mechanism of action of 2E3DH6HMO and its potential effects on other biochemical and physiological processes.
属性
IUPAC Name |
(2R,3S,5R,6R)-2-ethoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-5,7-10,12H,2-3H2,1H3/t4-,5-,7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQUBKZEXFGSOP-SJNFNFGESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(=O)C(C(O1)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@@H](C(=O)[C@@H]([C@H](O1)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl beta-D-ribo-hex-3-ulopyranoside | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

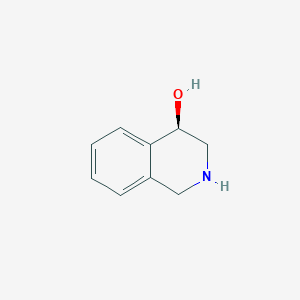
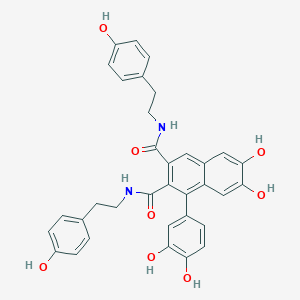
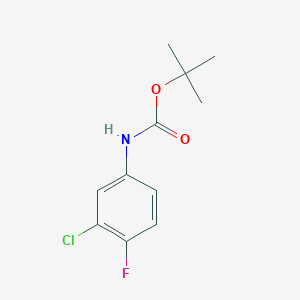

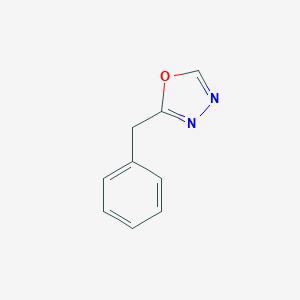
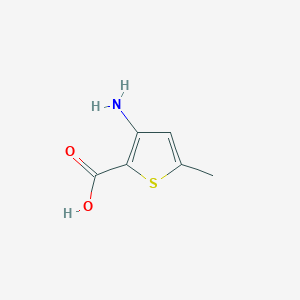
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B178630.png)
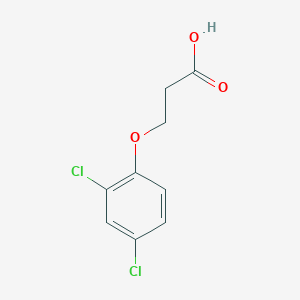
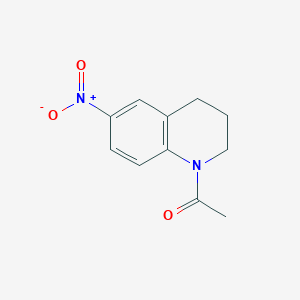
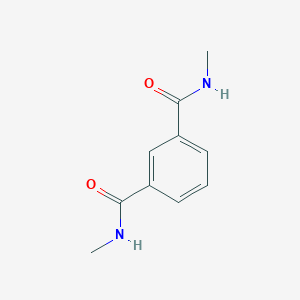
![5-bromo-6-methyl-1H-benzo[d]imidazole](/img/structure/B178645.png)
